molecular formula C15H21FN2O B248063 N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248063
M. Wt: 264.34 g/mol
InChI Key: YXPRWBPEDVSELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and have stimulant effects on the central nervous system. FPPP was first synthesized in the 1960s and has since been studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of FPPP.
Biochemical and physiological effects
FPPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. FPPP has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. FPPP also has a high affinity for the dopamine and serotonin transporters, making it a potentially useful tool for studying the mechanisms of action of these neurotransmitters.
However, one limitation of using FPPP in lab experiments is its potential for abuse. FPPP has been found to have stimulant effects similar to those of amphetamines and cocaine, and may be addictive. Therefore, it is important to use caution when handling and using FPPP in lab experiments.

Future Directions

There are a number of future directions for research on FPPP. One area of interest is its potential as a treatment for certain psychiatric disorders. FPPP has been found to have affinity for the dopamine and serotonin transporters, which are implicated in a number of psychiatric disorders such as depression and schizophrenia. Therefore, it may be useful in developing new treatments for these disorders.
Another area of interest is the development of new analogs of FPPP with improved pharmacological properties. For example, analogs that have a longer half-life or greater selectivity for the dopamine or serotonin transporters may be useful in developing new treatments for psychiatric disorders.
Conclusion
In conclusion, FPPP is a synthetic compound that has been studied for its potential applications in scientific research. It has affinity for the dopamine and serotonin transporters, making it a potentially useful tool for studying the mechanisms of action of these neurotransmitters. FPPP has a number of biochemical and physiological effects, and may have potential as a treatment for certain psychiatric disorders. However, caution should be used when handling and using FPPP in lab experiments due to its potential for abuse.

Synthesis Methods

The synthesis of FPPP involves the reaction of 4-fluoroacetophenone with 3-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amide form using a carboxylic acid derivative. The synthesis of FPPP is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

FPPP has been studied for its potential applications in scientific research. It has been found to have affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. FPPP has also been found to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. These properties make FPPP a potentially useful tool for studying the mechanisms of action of dopamine and serotonin in the brain.

properties

Product Name

N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21FN2O/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,17,19)

InChI Key

YXPRWBPEDVSELI-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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